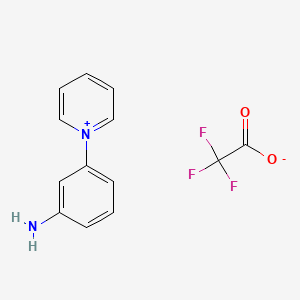
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 3-aminophenylpyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-Aminophenylpyridine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile. The temperature is maintained at room temperature to slightly elevated temperatures (25-40°C).
Procedure: The 3-aminophenylpyridine is dissolved in the solvent, and trifluoroacetic acid is added dropwise with constant stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学的研究の応用
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium moiety can engage in electrostatic interactions and hydrogen bonding with target molecules, influencing their activity. The trifluoroacetate group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Similar structure but with the amino group at the para position.
1-(3-Aminophenyl)pyridin-1-ium acetate: Similar structure but with an acetate group instead of trifluoroacetate.
1-(3-Aminophenyl)pyridin-1-ium chloride: Similar structure but with a chloride group instead of trifluoroacetate.
Uniqueness
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous.
特性
分子式 |
C13H11F3N2O2 |
|---|---|
分子量 |
284.23 g/mol |
IUPAC名 |
3-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11N2.C2HF3O2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1 |
InChIキー |
JZQYNQSCIQZDTH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

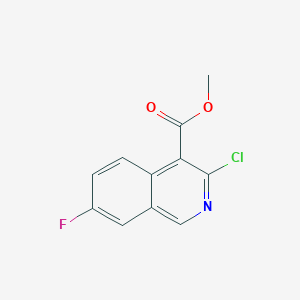
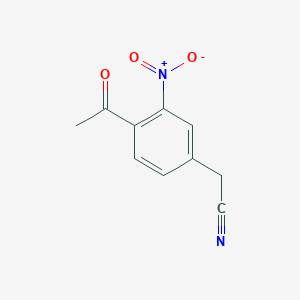
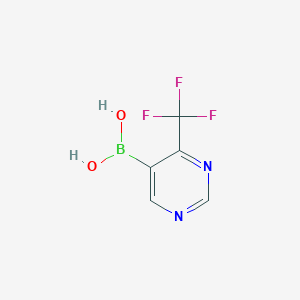
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)



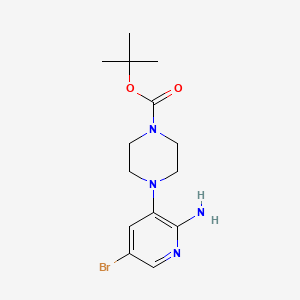
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
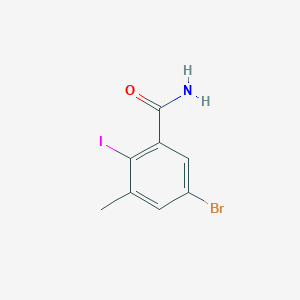
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
